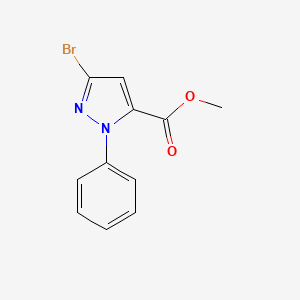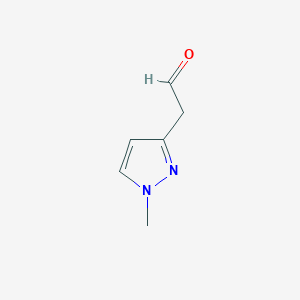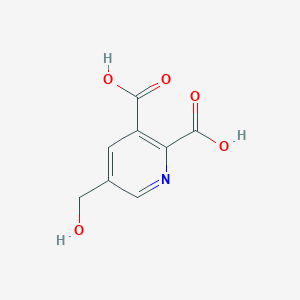![molecular formula C9H12N2 B13558825 6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine](/img/structure/B13558825.png)
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by a fused ring structure that includes both pyridine and azepine rings. Its unique structure makes it a valuable scaffold for the development of novel pharmaceuticals and other chemical entities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the cyclization of 1-(2-(3-azidopropyl)pyridin-3-yl)alkanones under Staudinger–aza-Wittig reaction conditions . This method includes multiple steps and allows for the preparation of gram quantities of the target compound.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for larger-scale production. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for industrial applications.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo substitution reactions, particularly at positions on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyridoazepines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine has several scientific research applications:
Chemistry: It serves as a valuable scaffold for the synthesis of novel chemical entities.
Biology: The compound is used in the study of biological pathways and interactions due to its unique structure.
Industry: The compound is used in the development of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine involves its interaction with specific molecular targets. For instance, it has been studied as a scaffold for CCR2 antagonists, which are involved in various therapeutic areas such as chronic inflammatory diseases, diabetes, neuropathic pain, atherogenesis, and cancer . The compound’s structure allows it to bind to these receptors and inhibit their activity, thereby exerting its effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 8-bromo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline
- 8-hydroxy-2,3,6,7-tetrahydro-1H,5H-benzo[ij]quinolizine-9-carboxaldehyde
Uniqueness
6,7,8,9-Tetrahydro-5H-pyrido[4,3-C]azepine is unique due to its specific ring structure and the ability to serve as a versatile scaffold for various chemical modifications. This makes it particularly valuable in the development of novel pharmaceuticals and other chemical entities.
Eigenschaften
Molekularformel |
C9H12N2 |
|---|---|
Molekulargewicht |
148.20 g/mol |
IUPAC-Name |
6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepine |
InChI |
InChI=1S/C9H12N2/c1-2-8-6-11-5-3-9(8)7-10-4-1/h3,5-6,10H,1-2,4,7H2 |
InChI-Schlüssel |
PVHAJUVUESKYTD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CNC1)C=CN=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


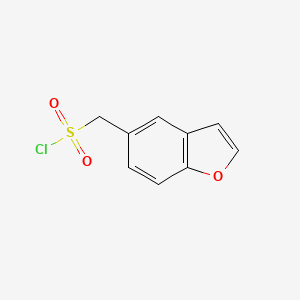
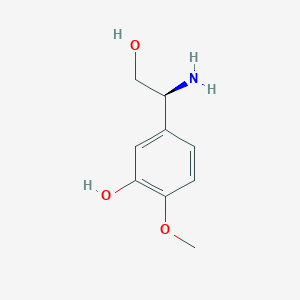
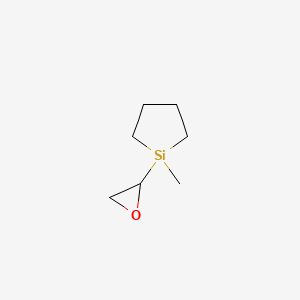

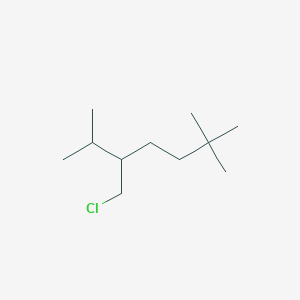
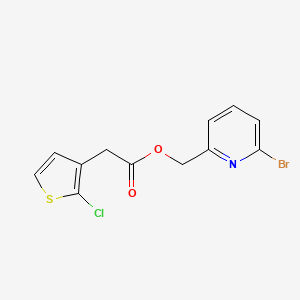


![2-(3-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}phenyl)ethan-1-aminedihydrochloride](/img/structure/B13558783.png)
